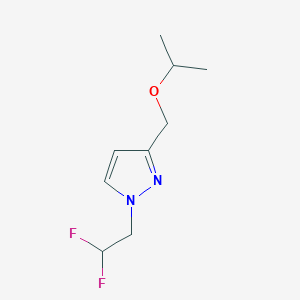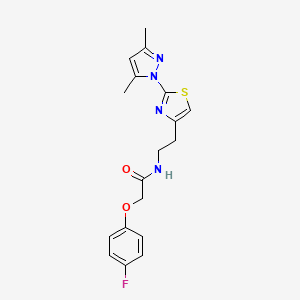![molecular formula C17H17N5O B2623169 3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-pyridin-2-ylmethylidene]propanehydrazide CAS No. 374639-18-6](/img/structure/B2623169.png)
3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-pyridin-2-ylmethylidene]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-pyridin-2-ylmethylidene]propanehydrazide is a complex organic compound that features a benzimidazole core linked to a pyridine moiety through a hydrazide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-pyridin-2-ylmethylidene]propanehydrazide typically involves a multi-step process:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Hydrazide Formation: The benzimidazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation with Pyridine Aldehyde: The final step involves the condensation of the hydrazide with pyridine-2-carbaldehyde under reflux conditions in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-pyridin-2-ylmethylidene]propanehydrazide has shown promise as an antimicrobial agent. It can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for new antibiotic development.
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells by interacting with specific molecular targets, making it a potential therapeutic agent.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-pyridin-2-ylmethylidene]propanehydrazide involves its interaction with cellular targets such as enzymes and receptors. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the hydrazide linkage can form covalent bonds with protein targets, inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-2-ylmethylidene]ethanehydrazide
- 3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-2-ylmethylidene]propanohydrazide
Uniqueness
Compared to similar compounds, 3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-pyridin-2-ylmethylidene]propanehydrazide exhibits unique properties due to the presence of the methyl group on the propanehydrazide chain. This structural feature can influence its reactivity and interaction with biological targets, potentially enhancing its efficacy as an antimicrobial or anticancer agent.
This detailed overview provides a comprehensive understanding of 3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-pyridin-2-ylmethylidene]propanehydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
3-(benzimidazol-1-yl)-2-methyl-N-[(E)-pyridin-2-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-13(11-22-12-19-15-7-2-3-8-16(15)22)17(23)21-20-10-14-6-4-5-9-18-14/h2-10,12-13H,11H2,1H3,(H,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJJNBDVOHUKAT-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[4-(3-methyl-1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B2623088.png)

![2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride](/img/structure/B2623090.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2623094.png)
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-propylamine](/img/structure/B2623095.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2623098.png)

![3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2623102.png)
![2-{4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2623103.png)

![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2623105.png)

